molecular formula C5H9NO3S B1683173 Tiopronin CAS No. 1953-02-2

Tiopronin

Cat. No.: B1683173
CAS No.: 1953-02-2
M. Wt: 163.20 g/mol
InChI Key: YTGJWQPHMWSCST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tiopronin, a prescription thiol drug, is primarily used in the treatment of severe homozygous cystinuria . Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation . The primary target of this compound is the cystine that is present in high levels in the urine of these patients .

Mode of Action

This compound works by undergoing a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This interaction reduces the amount of sparingly soluble cystine, thus helping to reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of cystine, a sparingly soluble compound, into a more soluble mixed disulfide complex . This conversion reduces the supersaturation of urine with endogenous cystine, which is the primary cause of kidney stone formation in patients with cystinuria .

Result of Action

The molecular and cellular effects of this compound’s action result in the reduction of urinary cystine concentrations below the solubility limit . This reduction helps to control the rate of cystine precipitation and excretion, thereby preventing kidney stone formation in patients with severe homozygous cystinuria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s efficacy can be influenced by the patient’s hydration status, as increased fluid intake is a non-pharmacological measure often used in conjunction with this compound to prevent kidney stone formation . Additionally, the pH of the urine can affect the solubility of cystine and, consequently, the effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

Tiopronin is an active reducing agent that undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex . This reaction reduces the amount of sparingly soluble cystine, thereby helping to prevent cystine stone formation .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in patients with cystinuria who excrete high levels of cystine in their urine . By controlling the rate of cystine precipitation and excretion, this compound helps prevent kidney stone formation . It has also been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage .

Molecular Mechanism

The molecular mechanism of this compound involves a thiol-disulfide exchange with cystine . This reaction forms a more soluble, disulfide-linked, this compound-cysteine complex . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in controlling the rate of cystine precipitation and excretion

Dosage Effects in Animal Models

In animal studies, high doses of this compound have been shown to interfere with the maintenance of pregnancy and viability of a fetus . No neural tube defects were detected when this compound was given to mice and rats in doses up to 10 times the highest recommended human dose .

Metabolic Pathways

The principal metabolite of this compound is 2-mercaptopropionic acid (2-MPA) . Approximately 10-15% of the drug is metabolized to 2-MPA via hydrolysis .

Transport and Distribution

This compound undergoes extensive protein binding in plasma . It is thought that this occurs through the formation of a disulfide bridge to the free thiol group of albumin . The volume of distribution of this compound is high at 455 L, indicating that a large portion of the drug is bound to tissues outside plasma .

Comparison with Similar Compounds

Tiopronin is similar to other thiol-containing compounds such as d-penicillamine and captopril . this compound offers several advantages:

List of Similar Compounds

  • d-Penicillamine
  • Captopril
  • Acetylcysteine
  • Glycylglycine
  • Iminodiacetic acid
  • Nitrilotriacetic acid
  • N-Oxalylglycine
  • Bucillamine
  • Oxalyldiaminopropionic acid
  • gamma-Glutamylcysteine
  • N-Acetylglycinamide

Properties

IUPAC Name

2-(2-sulfanylpropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023678
Record name Tiopronin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Kidney stones form when the solubility limit is exceeded and urine becomes supersaturated with endogenous cystine. Tiopronin is an active reducing agent which undergoes a thiol-disulfide exchange with cystine to form a water-soluble mixed disulfide complex. Thus, the amount of sparingly soluble cystine is reduced. By reducing urinary cystine concentrations below the solubility limit, tiopronin helps reduce cystine stone formation.
Record name Tiopronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06823
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CAS No.

1953-02-2
Record name Tiopronin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1953-02-2
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Record name Tiopronin [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiopronin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name tiopronin
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Record name Tiopronin
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Record name Tiopronin
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Record name TIOPRONIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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